molecular formula C7H7BrN2O B14839463 4-Bromo-6-cyclopropoxypyrimidine CAS No. 1209459-18-6

4-Bromo-6-cyclopropoxypyrimidine

Cat. No.: B14839463
CAS No.: 1209459-18-6
M. Wt: 215.05 g/mol
InChI Key: MHNCXDORLAOYKO-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopropoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H7BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 4th position and a cyclopropoxy group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclopropoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-6-hydroxypyrimidine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxyl group with the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-cyclopropoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    4-Bromo-6-methoxypyrimidine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Chloro-6-cyclopropoxypyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.

    6-Cyclopropoxypyrimidine: Lacks the bromine atom at the 4th position.

Uniqueness: 4-Bromo-6-cyclopropoxypyrimidine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and the development of new materials and drugs.

Properties

CAS No.

1209459-18-6

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-6-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H7BrN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

MHNCXDORLAOYKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=N2)Br

Origin of Product

United States

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